3-{3-Methoxy-4-[(4-methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid
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Overview
Description
3-{3-Methoxy-4-[(4-methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid is a synthetic organic compound with the molecular formula C₁₇H₁₆O₆S It is known for its unique structural features, which include a methoxy group, a sulfonyl group, and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Methoxy-4-[(4-methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 3-methoxy-4-hydroxybenzaldehyde.
Sulfonylation: The hydroxy group of 3-methoxy-4-hydroxybenzaldehyde is sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Aldol Condensation: The resulting sulfonylated aldehyde undergoes an aldol condensation with malonic acid or its derivatives to form the propenoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{3-Methoxy-4-[(4-methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The propenoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 3-{3-Methoxy-4-[(4-methylbenzenesulfonyl)oxy]phenyl}propanoic acid.
Reduction: Formation of 3-{3-Methoxy-4-[(4-methylbenzenesulfonyl)oxy]phenyl}propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{3-Methoxy-4-[(4-methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{3-Methoxy-4-[(4-methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-{3-Methoxy-4-[(4-chlorobenzenesulfonyl)oxy]phenyl}prop-2-enoic acid
- 3-{3-Methoxy-4-[(4-nitrobenzenesulfonyl)oxy]phenyl}prop-2-enoic acid
- 3-{3-Methoxy-4-[(4-fluorobenzenesulfonyl)oxy]phenyl}prop-2-enoic acid
Uniqueness
3-{3-Methoxy-4-[(4-methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid is unique due to the presence of the 4-methylbenzenesulfonyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the benzene ring.
Properties
IUPAC Name |
(E)-3-[3-methoxy-4-(4-methylphenyl)sulfonyloxyphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6S/c1-12-3-7-14(8-4-12)24(20,21)23-15-9-5-13(6-10-17(18)19)11-16(15)22-2/h3-11H,1-2H3,(H,18,19)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIOXFLUCOHLTL-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=CC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)/C=C/C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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